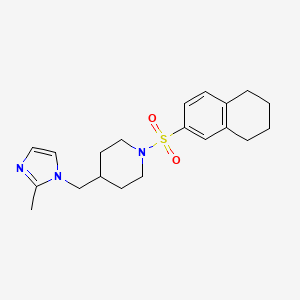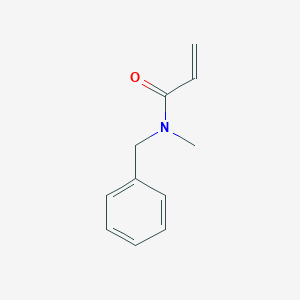
Ácido 5-(hidroximetil)-2-metoxibenzoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Hydroxymethyl)-2-methoxybenzoic acid is an organic compound with the molecular formula C9H10O4 It is a derivative of benzoic acid, featuring a hydroxymethyl group (-CH2OH) and a methoxy group (-OCH3) attached to the benzene ring
Aplicaciones Científicas De Investigación
5-(Hydroxymethyl)-2-methoxybenzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with enzymes such as serine hydroxymethyl transferase . This enzyme plays a crucial role in one-carbon metabolism, which is essential for nucleotide synthesis and the methylation of DNA, proteins, and lipids .
Mode of Action
For instance, the hydroxymethyl and methoxy groups may form hydrogen bonds with amino acid residues in the target protein, while the benzoic acid moiety may interact with hydrophobic regions of the protein .
Biochemical Pathways
Given its potential interaction with enzymes involved in one-carbon metabolism, it may influence pathways related to nucleotide synthesis and methylation processes .
Pharmacokinetics
Similar compounds are generally well-absorbed and widely distributed in the body . The compound is likely metabolized by liver enzymes and excreted in the urine .
Result of Action
Given its potential interaction with enzymes involved in one-carbon metabolism, it may influence cellular processes such as dna synthesis and methylation, potentially affecting cell growth and differentiation .
Action Environment
The action of 5-(Hydroxymethyl)-2-methoxybenzoic acid may be influenced by various environmental factors. For instance, the pH of the environment may affect the compound’s ionization state and, consequently, its interaction with its targets . Additionally, the presence of other compounds may influence its stability and efficacy .
Análisis Bioquímico
Biochemical Properties
5-(Hydroxymethyl)-2-methoxybenzoic acid is involved in several biochemical reactions. It interacts with enzymes such as bacterial laccase and fungal alcohol oxidase, which are involved in the transformation of 5-hydroxymethylfurfural (HMF) into 2,5-furandicarboxylic acid (FDCA) . The nature of these interactions involves oxidation processes, where 5-(Hydroxymethyl)-2-methoxybenzoic acid acts as a substrate .
Cellular Effects
Related compounds such as 5-hydroxymethylfurfural have been shown to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 5-(Hydroxymethyl)-2-methoxybenzoic acid involves its interaction with enzymes in a cascade reaction. For instance, in the transformation of HMF to FDCA, it undergoes oxidation and generates intermediates like 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) and 2-formyl-5-furancarboxylic acid (FFCA) .
Temporal Effects in Laboratory Settings
Related compounds like HMF have been studied extensively, and their stability and degradation over time have been reported .
Metabolic Pathways
It is known that related compounds like HMF are involved in various metabolic pathways, including the transformation of HMF into FDCA via a bi-enzymatic cascade system .
Transport and Distribution
Related compounds like HMF have been studied, and their transport and distribution within cells have been reported .
Subcellular Localization
The subcellular localization of related compounds like HMF and their effects on activity or function have been reported .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hydroxymethyl)-2-methoxybenzoic acid typically involves the hydroxymethylation of 2-methoxybenzoic acid. One common method is the reaction of 2-methoxybenzoic acid with formaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which is subsequently oxidized to yield the desired product.
Industrial Production Methods: Industrial production of 5-(Hydroxymethyl)-2-methoxybenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: 5-(Hydroxymethyl)-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 2-methoxyterephthalic acid.
Reduction: The compound can be reduced to form 5-(hydroxymethyl)-2-methoxybenzyl alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be employed under appropriate conditions.
Major Products:
Oxidation: 2-Methoxyterephthalic acid.
Reduction: 5-(Hydroxymethyl)-2-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
2-Methoxybenzoic acid: Lacks the hydroxymethyl group, resulting in different chemical and biological properties.
5-(Hydroxymethyl)furfural: Shares the hydroxymethyl group but has a furan ring instead of a benzene ring.
2,5-Dimethoxybenzoic acid: Contains two methoxy groups, leading to distinct reactivity and applications.
Uniqueness: 5-(Hydroxymethyl)-2-methoxybenzoic acid is unique due to the presence of both hydroxymethyl and methoxy groups on the benzene ring. This combination imparts specific chemical reactivity and potential biological activities that are not observed in its analogs.
Propiedades
IUPAC Name |
5-(hydroxymethyl)-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-4,10H,5H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRWKHMYFZHJPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CO)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10286-57-4 |
Source


|
| Record name | 5-(HYDROXYMETHYL)-2-METHOXYBENZOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Lithium;2-[[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylate](/img/structure/B2410299.png)
![(2E)-N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)prop-2-enamide](/img/structure/B2410300.png)
![2-ethyl-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2410301.png)

![5-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide](/img/structure/B2410306.png)
![1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone](/img/structure/B2410308.png)

![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2410311.png)
![3,6-Dichloroimidazo[1,2-A]pyridine-2-carbohydrazide](/img/structure/B2410312.png)

![2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2410314.png)
